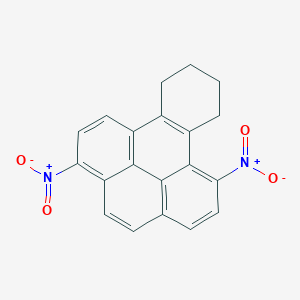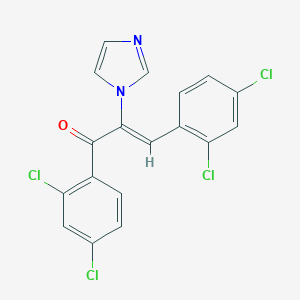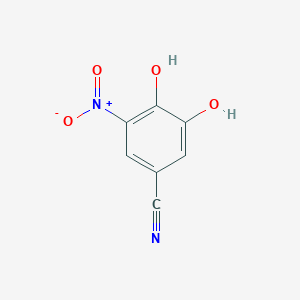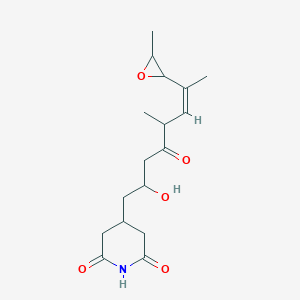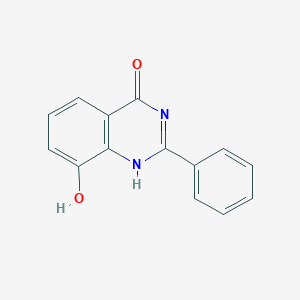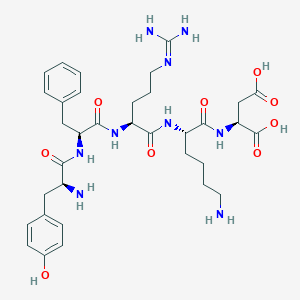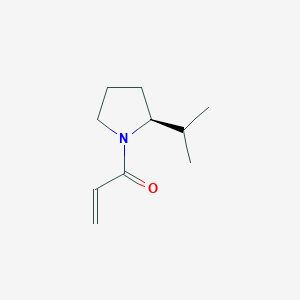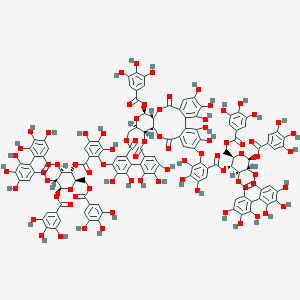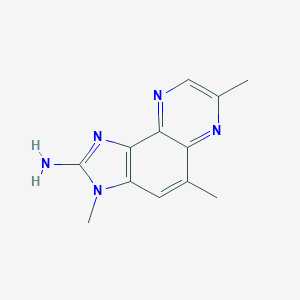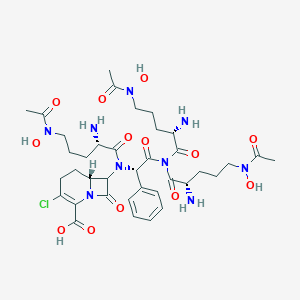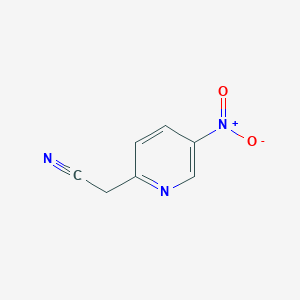![molecular formula C11H10N2OS B056208 2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one CAS No. 124954-38-7](/img/structure/B56208.png)
2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one is a heterocyclic compound that has attracted significant interest in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively. In
Mecanismo De Acción
The mechanism of action of 2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one is not fully understood. However, studies have shown that this compound exhibits its biological activities by interacting with specific targets in cells. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of important cellular components.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of important cellular components. Additionally, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one for lab experiments is its potential as a fluorescent probe for the detection of metal ions. This compound is also relatively easy to synthesize using different methods. However, one of the limitations for lab experiments is the lack of a full understanding of its mechanism of action. Additionally, this compound has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one. One direction is to further explore its potential as a neuroprotective agent and for the treatment of Alzheimer's disease. Another direction is to investigate its potential as an antifungal and antibacterial agent. Additionally, further research is needed to fully understand its mechanism of action and to identify its specific targets in cells. Finally, there is potential for the development of new fluorescent probes based on this compound for the detection of metal ions in different biological systems.
Conclusion
In conclusion, 2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one is a heterocyclic compound that has shown potential applications in various fields of scientific research. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively. Further research is needed to fully understand its potential as a neuroprotective agent and for the treatment of Alzheimer's disease, as well as its potential as an antifungal and antibacterial agent. Additionally, there is potential for the development of new fluorescent probes based on this compound for the detection of metal ions in different biological systems.
Métodos De Síntesis
2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one can be synthesized using different methods. One of the most common methods involves the reaction of 2-aminobenzophenone with 2-bromoacetophenone in the presence of potassium carbonate in dimethylformamide. The resulting product is then treated with sulfur and sodium hydroxide to obtain 2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one. Other methods involve the use of different reagents and solvents.
Aplicaciones Científicas De Investigación
2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one has shown potential applications in various fields of scientific research. One of the main applications is in the development of new drugs. This compound has been shown to exhibit antitumor, antifungal, and antibacterial activities. It has also been studied for its potential as a neuroprotective agent and for the treatment of Alzheimer's disease. Additionally, 2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one has been used as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
124954-38-7 |
|---|---|
Nombre del producto |
2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one |
Fórmula molecular |
C11H10N2OS |
Peso molecular |
218.28 g/mol |
Nombre IUPAC |
2-methyl-7,8-dihydro-5H-[1,3]thiazolo[5,4-g]quinolin-6-one |
InChI |
InChI=1S/C11H10N2OS/c1-6-12-9-5-8-7(4-10(9)15-6)2-3-11(14)13-8/h4-5H,2-3H2,1H3,(H,13,14) |
Clave InChI |
IRAUESXYXUJUBU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=C3CCC(=O)NC3=C2 |
SMILES canónico |
CC1=NC2=C(S1)C=C3CCC(=O)NC3=C2 |
Sinónimos |
Thiazolo[5,4-g]quinolin-6(5H)-one, 7,8-dihydro-2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



